molecular formula C15H23N3O3 B14880787 Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B14880787
M. Wt: 293.36 g/mol
InChI Key: QBVAXBGQLIYKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, an azetidine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is attached to the azetidine ring.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Use of catalysts: To enhance reaction rates and selectivity.

    Controlled reaction conditions: Such as temperature, pressure, and pH to maximize efficiency.

    Purification techniques: Including crystallization, distillation, and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new functional groups.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interact with nucleic acids: Affecting gene expression or protein synthesis.

    Participate in signaling pathways: Influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of an azetidine ring.

    Tert-butyl (3S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 3-[[2-(aminomethyl)pyridin-3-yl]oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)10-20-13-5-4-6-17-12(13)7-16/h4-6,11H,7-10,16H2,1-3H3

InChI Key

QBVAXBGQLIYKIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(N=CC=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.